The Synthetic Endeavor: A Technical Guide to the Esaxerenone Pathway and its Intermediates
The Synthetic Endeavor: A Technical Guide to the Esaxerenone Pathway and its Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esaxerenone, a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist, represents a significant advancement in the treatment of hypertension.[1] Developed by Daiichi Sankyo, its intricate molecular architecture necessitates a sophisticated and well-orchestrated synthesis strategy. This technical guide provides an in-depth exploration of the primary synthesis pathway of Esaxerenone, including its key intermediates, alongside a detailed look at an alternative patented method for the construction of a crucial pyrrole intermediate. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.
The Daiichi Sankyo Synthesis Pathway
The seminal synthesis of Esaxerenone reported by researchers at Daiichi Sankyo employs a multi-step approach that strategically builds the molecule's core structure and introduces the required stereochemistry. The pathway commences with a readily available ketone and proceeds through several key transformations to ultimately yield the desired (S)-atropisomer of Esaxerenone.[1]
A pivotal step in this synthesis is the atroposelective resolution to isolate the desired enantiomer, which is achieved through the formation of a diastereomeric salt with quinine.[1] The final stages of the synthesis involve the formation of an amide bond and subsequent hydrolysis to furnish the active pharmaceutical ingredient.
Synthesis Pathway Overview
Caption: Daiichi Sankyo's synthesis pathway for Esaxerenone.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the Daiichi Sankyo synthesis of Esaxerenone.
| Step | Starting Material | Product | Reported Yield (%) |
| Pyrrole Formation | Ketone (60) | Pyrrole (62) | 82 |
| Atroposelective Resolution | Acid (63) | (S)-Atropisomer Quinine Salt (64) | 43 (98% de) |
| Final Amidation and Hydrolysis | Quinine Salt (64) | Esaxerenone | 89 |
Alternative Synthesis of a Key Pyrrole Intermediate
A patent (WO2023035571A1) discloses an alternative and efficient method for the synthesis of a key pyrrole intermediate, which can then be converted to Esaxerenone. This pathway avoids some of the harsher conditions and reagents of other routes, aiming for a more industrially scalable process.[2]
This alternative route begins with 2-(trifluoromethyl)phenylacetic acid and proceeds through the formation of an amide, an isocyanide, and a subsequent cyclization reaction to construct the pyrrole ring.[2]
Alternative Pyrrole Synthesis Pathway
Caption: Patented alternative synthesis of a key Esaxerenone intermediate.
Quantitative Data for the Alternative Pyrrole Synthesis
This table presents the yields for the steps detailed in the patent for the alternative synthesis of the pyrrole intermediate and its conversion to Esaxerenone.
| Step | Starting Material | Product | Reported Yield (%) |
| Amide Formation | 2-(Trifluoromethyl)phenylacetic acid | Amide Compound (II) | 98.0 |
| Isocyanide Formation | Amide Compound (II) | Isocyanide Compound (III) | 97.3 |
| Pyrrole Ring Formation | Isocyanide Compound (III) | Pyrrole Ring Compound (IV) | 90 |
| N-Alkylation and Hydrolysis | Pyrrole Ring Compound (IV) | Carboxylic Acid Intermediate (V) | 94 |
| Final Condensation | Carboxylic Acid Intermediate (V) | Esaxerenone | Not specified |
Experimental Protocols
The following are detailed experimental methodologies for key experiments cited in the alternative synthesis pathway from patent WO2023035571A1.
Synthesis of Amide Compound (II)
To a solution of 2-(trifluoromethyl)phenylacetic acid (20.4g, 0.1 mol) in 500 mL of 1,4-dioxane, ethyl chloroformate (13.0g, 0.12 mol), pyridine (4.7g, 0.06 mol), and ammonium bicarbonate (11.9g, 0.15 mol) are added. The mixture is stirred at room temperature for 12 hours. Upon completion of the reaction, ethyl acetate and brine are added for extraction. The organic phase is dried and concentrated to yield a crude product, which is then crystallized from ethyl acetate and petroleum ether to afford 19.9 g of the amide compound (II) with a yield of 98.0%.
Synthesis of Isocyanide Compound (III)
The amide compound (II) is subjected to a dehydration reaction in the presence of a suitable dehydrating agent and an acid-binding agent. The reaction temperature is controlled below 0°C and stirring is continued for 1 hour. The temperature is then raised to 25-30°C, and a 20% sodium carbonate solution is added dropwise. After the addition, the mixture is stirred for an additional 5-10 minutes and the layers are separated. The organic phase is washed twice with a 5% sodium carbonate solution, dried with anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure below 20°C to obtain the isocyanide compound (III) with a yield of 97.3%.
Synthesis of Pyrrole Ring Compound (IV)
In an argon atmosphere, cuprous oxide (0.36g, 2.5 mmol) and DBU (7.65g, 0.05 mol) are added to 500 mL of 1,4-dioxane. Subsequently, ethyl 2-butynoate (6.73g, 0.06 mol) and the isocyanide compound (III) are added. The reaction mixture is stirred and monitored for completion. After the reaction is complete, 100 mL of a saturated aqueous sodium chloride solution is added for extraction. The organic phase is washed three times with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The residue is purified using a mixed solvent of ethyl acetate:petroleum ether (1:1 volume ratio) to obtain 8.4 g of the pyrrole ring compound (IV), corresponding to a yield of 90%.
Synthesis of 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid (V)
The pyrrole ester (IV) (15g, 0.05 mol) is dissolved in 300 mL of dichloroethane at room temperature. Tetraethylammonium bromide (10.1g, 0.05 mol) is added, followed by the dropwise addition of a 20% NaOH aqueous solution (100 mL) over approximately 30 minutes with stirring. The reaction is continued at room temperature for 1 hour, then heated to 60°C and reacted for 2 hours. The reaction progress is monitored by TLC. After cooling to room temperature, the pH is adjusted to 5-6 with 2N hydrochloric acid, and the layers are separated. The aqueous phase is extracted twice with dichloromethane. The combined organic phases are dried and concentrated to obtain 14.7 g of the carboxylic acid (V) with a yield of 94%.
Final Synthesis of Esaxerenone
The carboxylic acid intermediate (V) is condensed with 4-(methylsulfonyl)aniline in the presence of a condensing agent to yield Esaxerenone. Preferred condensing agents include 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBT) in a solvent such as dry N,N-dimethylformamide (DMF). A base, such as N,N-diisopropylethylamine (DIPEA), is also typically added. Alternatively, the carboxylic acid can be converted to its acid chloride using an acylating agent like oxalyl chloride, followed by reaction with 4-(methylsulfonyl)aniline.
